Cas no 208775-27-3 (2,4-dimethylthiophene-3-sulfonyl chloride)

2,4-dimethylthiophene-3-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 3-Thiophenesulfonyl chloride, 2,4-dimethyl-
- 2,4-dimethylthiophene-3-sulfonyl chloride
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- インチ: 1S/C6H7ClO2S2/c1-4-3-10-5(2)6(4)11(7,8)9/h3H,1-2H3
- InChIKey: IEDRPAKLFWDQRC-UHFFFAOYSA-N
- SMILES: C1(C)SC=C(C)C=1S(Cl)(=O)=O
計算された属性
- 精确分子量: 209.9575995g/mol
- 同位素质量: 209.9575995g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 232
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.8Ų
- XLogP3: 2.4
2,4-dimethylthiophene-3-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-651682-0.1g |
2,4-dimethylthiophene-3-sulfonyl chloride |
208775-27-3 | 95% | 0.1g |
$326.0 | 2023-03-12 | |
Aaron | AR01BKXH-100mg |
2,4-dimethylthiophene-3-sulfonyl chloride |
208775-27-3 | 95% | 100mg |
$474.00 | 2025-02-09 | |
A2B Chem LLC | AW18857-1g |
2,4-dimethylthiophene-3-sulfonyl chloride |
208775-27-3 | 95% | 1g |
$1028.00 | 2024-01-01 | |
1PlusChem | 1P01BKP5-100mg |
2,4-dimethylthiophene-3-sulfonyl chloride |
208775-27-3 | 95% | 100mg |
$398.00 | 2025-03-19 | |
Aaron | AR01BKXH-500mg |
2,4-dimethylthiophene-3-sulfonyl chloride |
208775-27-3 | 95% | 500mg |
$1036.00 | 2025-02-09 | |
A2B Chem LLC | AW18857-50mg |
2,4-dimethylthiophene-3-sulfonyl chloride |
208775-27-3 | 95% | 50mg |
$265.00 | 2024-01-01 | |
1PlusChem | 1P01BKP5-50mg |
2,4-dimethylthiophene-3-sulfonyl chloride |
208775-27-3 | 95% | 50mg |
$278.00 | 2025-03-19 | |
A2B Chem LLC | AW18857-250mg |
2,4-dimethylthiophene-3-sulfonyl chloride |
208775-27-3 | 95% | 250mg |
$526.00 | 2024-01-01 | |
1PlusChem | 1P01BKP5-500mg |
2,4-dimethylthiophene-3-sulfonyl chloride |
208775-27-3 | 95% | 500mg |
$852.00 | 2025-03-19 | |
Aaron | AR01BKXH-1g |
2,4-dimethylthiophene-3-sulfonyl chloride |
208775-27-3 | 95% | 1g |
$1322.00 | 2025-03-30 |
2,4-dimethylthiophene-3-sulfonyl chloride 関連文献
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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3. Book reviews
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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9. Caper tea
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
2,4-dimethylthiophene-3-sulfonyl chlorideに関する追加情報
Research Briefing on 208775-27-3 and 2,4-Dimethylthiophene-3-Sulfonyl Chloride in Chemical Biology and Pharmaceutical Applications
The chemical compound 208775-27-3 and its derivative, 2,4-dimethylthiophene-3-sulfonyl chloride, have garnered significant attention in recent studies due to their potential applications in chemical biology and pharmaceutical research. These compounds are particularly notable for their roles as intermediates in the synthesis of biologically active molecules, including kinase inhibitors and other therapeutic agents. This briefing provides an overview of the latest research developments, focusing on their synthesis, reactivity, and applications in drug discovery.
Recent studies have highlighted the versatility of 2,4-dimethylthiophene-3-sulfonyl chloride as a sulfonylation reagent. Its ability to introduce sulfonyl groups into various organic frameworks makes it a valuable tool in medicinal chemistry. For instance, researchers have utilized this compound to synthesize sulfonamide derivatives, which are known for their broad-spectrum biological activities, including antimicrobial and anti-inflammatory properties. The compound's reactivity under mild conditions further enhances its utility in complex synthetic pathways.
In the context of 208775-27-3, recent investigations have focused on its role as a key intermediate in the production of small-molecule inhibitors targeting specific enzymes involved in disease pathways. One study demonstrated its efficacy in the synthesis of inhibitors for protein kinases, which are critical targets in cancer therapy. The compound's structural features, including its stability and compatibility with various reaction conditions, make it a preferred choice for high-throughput screening and lead optimization processes.
Advancements in analytical techniques, such as NMR spectroscopy and mass spectrometry, have enabled researchers to characterize the interactions of these compounds with biological targets more precisely. For example, a 2023 study employed X-ray crystallography to elucidate the binding mode of a sulfonamide derivative synthesized from 2,4-dimethylthiophene-3-sulfonyl chloride with a bacterial enzyme, providing insights into its mechanism of action. Such findings are instrumental in guiding the design of next-generation therapeutics.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of derivatives derived from these compounds. Issues such as solubility and metabolic stability are areas of active research. Recent efforts have explored the use of prodrug strategies and formulation technologies to address these limitations, with some success in preclinical models. These approaches are expected to pave the way for clinical translation in the near future.
In conclusion, the ongoing research on 208775-27-3 and 2,4-dimethylthiophene-3-sulfonyl chloride underscores their importance in drug discovery and chemical biology. Their synthetic versatility and biological relevance make them indispensable tools for researchers aiming to develop novel therapeutic agents. Future studies are likely to focus on expanding their applications and overcoming existing challenges to fully realize their potential in medicine.
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